molecular formula C8H13N5 B2900850 N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine CAS No. 923255-12-3

N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No. B2900850
CAS RN: 923255-12-3
M. Wt: 179.227
InChI Key: MNOANFAYLOAPGN-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a type of five-membered N-heterocycle compound. It’s an important structural fragment in biologically active compounds, inhibitors, pesticides, dyes, acid-indicators, and other industrial chemicals . It exists as two isomers, 1,2,3-triazoles and 1,2,4-triazoles .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, such as from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .


Molecular Structure Analysis

1,2,4-Triazole can exist in three tautomeric forms . The structures of these derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their specific structure. For instance, some derivatives have been found to be solid at room temperature .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some 1,2,4-triazole derivatives have shown promising inhibitory activities against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary widely depending on their specific structure. Some derivatives have shown cytotoxic activity against certain cancer cell lines, but were found to be safe on a normal cell line .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives are vast. They are being studied for their potential applications in various fields, including as anticancer agents .

properties

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-2-4-7(9-5-3-1)12-8-10-6-11-13-8/h6H,1-5H2,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOANFAYLOAPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine

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